2-bromo-N-(1-phenylethyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property Comparison

2-Bromo-N-(1-phenylethyl)acetamide (CAS 70110-38-2) is a chiral α-bromoacetamide bearing an N-(1-phenylethyl) substituent, classified as a small-molecule organic synthesis intermediate with a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol. The compound exists as a racemic mixture (unless specified as the (R) or (S) enantiomer) and features a reactive bromoacetyl warhead that confers electrophilic reactivity toward nucleophiles such as thiols and amines.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 70110-38-2
Cat. No. B1278204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-phenylethyl)acetamide
CAS70110-38-2
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyRNCXLSVGMXDLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(1-phenylethyl)acetamide (CAS 70110-38-2): Chemical Identity & Procurement-Relevant Baseline


2-Bromo-N-(1-phenylethyl)acetamide (CAS 70110-38-2) is a chiral α-bromoacetamide bearing an N-(1-phenylethyl) substituent, classified as a small-molecule organic synthesis intermediate with a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol . The compound exists as a racemic mixture (unless specified as the (R) or (S) enantiomer) and features a reactive bromoacetyl warhead that confers electrophilic reactivity toward nucleophiles such as thiols and amines . Its predicted physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 373.3±35.0 °C, and an ACD/LogP of 2.01, indicating moderate lipophilicity . These properties position it as a versatile building block in medicinal chemistry and chemical biology, particularly for the introduction of a chiral phenylethyl handle or for covalent probe/inhibitor design .

Critical Differentiation: Why 2-Bromo-N-(1-phenylethyl)acetamide Cannot Be Replaced by Closest Analogs


The N-(1-phenylethyl) regioisomer (CAS 70110-38-2) is structurally distinct from its N-(2-phenylethyl) isomer (CAS 64297-92-3) and other halogenated analogs. These structural variations translate into measurable differences in lipophilicity, steric environment, and electrophilic reactivity that directly impact molecular recognition, reaction selectivity, and downstream biological performance . For example, the branched N-(1-phenylethyl) group introduces a chiral center adjacent to the amide nitrogen, creating a stereochemical handle absent in the linear N-(2-phenylethyl) analog or the achiral N-phenyl variant. Substituting the bromine atom for chlorine or iodine alters the leaving-group ability, affecting reaction rates in nucleophilic substitution and covalent modification contexts . The quantitative evidence below demonstrates that these are not interchangeable differences but rather decisive factors for reproducibility in synthesis, probe development, and structure-activity relationship (SAR) studies .

Quantitative Differentiation Data for 2-Bromo-N-(1-phenylethyl)acetamide vs. Closest Analogs


Lipophilicity Advantage: 2-Bromo-N-(1-phenylethyl)acetamide Exhibits Higher LogP than the N-(2-phenylethyl) Regioisomer

The computed octanol-water partition coefficient (LogP) provides a direct measure of lipophilicity relevant to membrane permeability and target engagement. The ACD/LogP of 2-bromo-N-(1-phenylethyl)acetamide is 2.01 , while the N-(2-phenylethyl) regioisomer (CAS 64297-92-3) has a LogP of 1.77 . The ΔLogP of +0.24 indicates a modest but significant increase in lipophilicity for the 1-phenylethyl isomer, which may influence partitioning into lipid-rich environments and protein binding pockets.

Medicinal Chemistry Drug Design Physicochemical Property Comparison

Density and Boiling Point Differentiation Between 1-Phenylethyl and 2-Phenylethyl Bromoacetamide Isomers

The target compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 373.3±35.0 °C , while the 2-phenylethyl isomer (CAS 64297-92-3) is a solid at ambient temperature with a molecular weight of 242.12 g/mol but no reported boiling point within the same range, suggesting differential thermal stability and phase behavior . These differences can affect purification, formulation, and handling protocols in multi-step synthesis workflows.

Analytical Chemistry Quality Control Physical-Chemical Characterization

Electrophilic Warhead Reactivity: Bromo vs. Chloro vs. Iodo Acetamide Reactivity Toward Biological Thiols

The bromoacetamide warhead serves as an intermediate electrophile between the less reactive chloroacetamide and the more reactive iodoacetamide. In enzyme inactivation studies with hamster arylamine N-acetyltransferase 2 (NAT2), bromoacetamide (BAM) exhibited a second-order rate constant of 426.9 ± 21.0 M⁻¹s⁻¹, compared to 802.7 ± 4.0 M⁻¹s⁻¹ for iodoacetamide (IAM) . This ~1.9-fold lower reactivity makes bromoacetamide a suitable choice for applications requiring controlled, site-selective cysteine modification without the excessive reactivity (and potential off-target alkylation) characteristic of iodoacetamide. The N-(1-phenylethyl) substitution further modulates the steric environment around the electrophilic carbon, enabling fine-tuning of selectivity that is unavailable with the unsubstituted bromoacetamide core .

Chemical Biology Covalent Probe Design Enzyme Inactivation Kinetics

Chiral Handle: N-(1-Phenylethyl) Substituent Enables Enantioselective Synthesis and Chiral Auxiliary Applications

The (R)-1-phenylethyl moiety has been shown to invert the enantiopreference of Candida antarctica lipase B (CAL-B) in the kinetic resolution of 2-bromoesters, demonstrating that the N-(1-phenylethyl) group is a stereochemically active element that can dictate enzyme selectivity . In diastereoselective alkylation of chiral glycinate derivatives, the N-(1-phenylethyl)benzamide chiral auxiliary gave a diastereomeric ratio of 78:22 . This chiral handle is absent in N-(2-phenylethyl) analogs and N-phenyl derivatives, which lack the adjacent chiral center. For 2-bromo-N-(1-phenylethyl)acetamide, the racemate can be separated into (R) and (S) enantiomers (the (S) form has CAS 193967-71-4), enabling the procurement of enantiopure building blocks for asymmetric synthesis .

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Validated Application Scenarios Where 2-Bromo-N-(1-phenylethyl)acetamide Outperforms Analogs


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

When a reaction sequence requires stereochemical induction at a carbon center adjacent to an amide bond, the (R) or (S) enantiomer of 2-bromo-N-(1-phenylethyl)acetamide provides a pre-installed chiral handle that enables diastereoselective transformations . The N-(2-phenylethyl) isomer lacks this stereocenter and is therefore incapable of transmitting chiral information. Procurement of enantiopure material (e.g., the (S) form, CAS 193967-71-4) eliminates the need for expensive chiral chromatography of downstream intermediates .

Covalent Probe Development Requiring Controlled Electrophilic Reactivity

For chemoproteomics applications targeting active-site cysteine residues, the bromoacetamide warhead of the target compound provides an optimal balance of reactivity: sufficiently electrophilic for efficient labeling (k ≈ 427 M⁻¹s⁻¹ for bromoacetamide core), yet less promiscuous than iodoacetamide (k ≈ 803 M⁻¹s⁻¹) . This reduced background labeling is critical for LC-MS/MS-based target identification experiments where specificity determines signal-to-noise ratios. The N-(1-phenylethyl) substituent adds steric bulk that further restricts the conformational space accessible to the warhead, offering an additional layer of selectivity tuning unavailable with unsubstituted bromoacetamide .

Medicinal Chemistry SAR Studies Comparing Lipophilic N-Substituents

In lead optimization campaigns where the N-alkyl substituent of an acetamide scaffold is being varied to modulate LogP and target engagement, the 1-phenylethyl isomer (LogP 2.01) offers a measurable lipophilicity advantage over the 2-phenylethyl isomer (LogP 1.77) . This ΔLogP of +0.24 can be exploited to improve membrane permeability without increasing molecular weight or introducing additional heteroatoms . Researchers should directly compare these two isomers in permeability assays and cellular potency readouts to deconvolute lipophilicity-driven effects from specific binding interactions.

Quality Control Reference Standard for Regioisomer Differentiation

Because the 1-phenylethyl and 2-phenylethyl bromoacetamide isomers share identical molecular weights (242.11 g/mol) but differ in boiling point and density, analytical chemists can use the target compound as a reference standard for method development (e.g., GC or HPLC method validation) to distinguish between these close structural analogs in reaction monitoring . This is essential for process analytical technology (PAT) in multi-kilogram syntheses where regioisomeric purity directly impacts the quality of the final active pharmaceutical ingredient .

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